Cannabidiolic acid
Overview
Description
Cannabidiolic acid is a prominent phytocannabinoid found in the fiber and seed-oil hemp plant, Cannabis sativa L. It is the precursor to cannabidiol and is primarily located in the glandular trichomes of the female seedless flowers. This compound has garnered interest due to its potential health benefits, including anti-inflammatory, anti-emetic, anti-convulsant, and anti-cancerogenic properties .
Scientific Research Applications
Cannabidiolic acid has been studied for its potential therapeutic applications in various fields:
Safety and Hazards
Future Directions
The complex pathogenesis of cerebral ischemia associated with the multi-target effects of CBD indicates a potential and promising future of CBD as a neuroprotective agent . Antioxidant, anti-inflammatory, antiapoptotic, and neuroplastic effects are believed to be involved in the CBD neuroprotective effects .
Mechanism of Action
Target of Action
Cannabidiolic acid (CBDA) primarily targets the cyclooxygenase-2 (COX-2) enzyme . This enzyme plays a crucial role in the inflammatory response by producing prostaglandins, which are lipid compounds that mediate various physiological processes, including inflammation . CBDA also interacts with transient receptor potential (TRP) channels , specifically TRPV1, TRPA1, and TRPM8 . These channels are involved in the perception of pain, inflammation, and cold sensitization .
Mode of Action
CBDA acts as a selective COX-2 inhibitory agent . By inhibiting COX-2, CBDA can reduce the production of prostaglandins, thereby alleviating inflammation . Additionally, CBDA shares with CBD the ability to activate TRPV1 and TRPA1 channels and to antagonize TRPM8 . This interaction with TRP channels can modulate pain and inflammatory responses .
Biochemical Pathways
CBDA is synthesized from cannabigerolic acid (CBGA) through the action of the enzyme This compound synthase . This enzyme catalyzes the production of cannabidiolate predominantly from cannabigerolate . The modulation of the COX-2 enzyme and TRP channels by CBDA can affect various biochemical pathways involved in inflammation and pain sensation .
Pharmacokinetics
It is known that cbda is the precursor to cbd, undergoing decarboxylation to form cbd when exposed to heat or sunlight . This process could potentially influence the bioavailability of CBDA.
Result of Action
The inhibition of COX-2 and modulation of TRP channels by CBDA can result in anti-inflammatory and analgesic effects . By reducing the production of prostaglandins and modulating pain perception, CBDA can alleviate symptoms of inflammation and pain .
Action Environment
Environmental factors can influence the action of CBDA. For instance, exposure to heat or sunlight can cause decarboxylation of CBDA, converting it into CBD . Additionally, research suggests that short-term environmental stresses such as extreme heat or drought can alter cannabinoid production in hemp plants, potentially impacting the action and efficacy of CBDA .
Biochemical Analysis
Biochemical Properties
CBDA interacts with several enzymes and proteins. It has been found as a selective cyclooxygenase-2 inhibitory agent . CBDA shares with CBD the ability to activate vanilloid 1 and ankyrin 1 transient receptor potential (TRP) channels (TRPV1 and TRPA1, respectively), and to antagonize the Transient Receptor Potential Cation Channel Subfamily M Member 8 (TRPM8), a receptor activated during painful, inflammatory processes and in cold sensitization .
Cellular Effects
CBDA has shown potential effects on various types of cells and cellular processes. It can relieve inflammation and associated pain by blocking COX-2 enzymes . In one rodent study, scientists found CBDA affected levels of serotonin, a chemical produced by nerve cells to aid in signaling between cells .
Molecular Mechanism
CBDA is the chemical precursor to CBD. Through the process of decarboxylation, cannabidiol is derived through a loss of one carbon and two oxygen atoms acetyl from the 1 position of the benzoic acid ring . This process changes the molecular structure of CBDA, allowing it to exert its effects at the molecular level.
Dosage Effects in Animal Models
The effects of CBDA vary with different dosages in animal models. For instance, a study based on animal models showed that CBDA can reduce depression in rats
Metabolic Pathways
CBDA is a natural product sesquiterpene biosynthesized in cannabis via Cannabidiolic acid synthase from the conjugation of olivetolic acid and cannabigerolic acid . This process involves several enzymes and cofactors.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cannabidiolic acid is biosynthesized in the cannabis plant through the action of this compound synthase, which catalyzes the reaction between olivetolic acid and cannabigerolic acid .
Industrial Production Methods: Industrial extraction of this compound typically involves liquid-liquid extraction combined with fat freezing from oil samples. This method is optimized for efficacy and repeatability while minimizing the use of organic reagents . Another method involves ultrasonication extraction and two-step column chromatography to isolate this compound from the cannabis plant .
Types of Reactions:
Decarboxylation: this compound undergoes decarboxylation when exposed to heat, converting into cannabidiol. .
Oxidation: this compound can be oxidized to form various products, including cannabielsoin acid and cannabielsoin.
Common Reagents and Conditions:
Heat: Applied at temperatures ranging from 110°C to 130°C for decarboxylation.
Oxidizing Agents: Used in the oxidation reactions to form different products.
Major Products:
Cannabidiol: Formed through decarboxylation.
Cannabielsoin Acid and Cannabielsoin: Formed through oxidation.
Comparison with Similar Compounds
Cannabidiolic acid is unique compared to other cannabinoids due to its specific molecular targets and pathways. Similar compounds include:
Tetrahydrocannabinolic Acid: Another acidic cannabinoid found in cannabis, which decarboxylates to form tetrahydrocannabinol.
Cannabigerolic Acid: The precursor to both this compound and tetrahydrocannabinolic acid.
Cannabichromenic Acid: Another cannabinoid acid found in cannabis.
This compound stands out due to its selective inhibition of cyclooxygenase-2 and its ability to activate and antagonize specific transient receptor potential channels, making it a promising compound for therapeutic applications .
Properties
IUPAC Name |
2,4-dihydroxy-3-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-6-pentylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O4/c1-5-6-7-8-15-12-18(23)20(21(24)19(15)22(25)26)17-11-14(4)9-10-16(17)13(2)3/h11-12,16-17,23-24H,2,5-10H2,1,3-4H3,(H,25,26)/t16-,17+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVOLTBSCXRRQFR-DLBZAZTESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C(C(=C1C(=O)O)O)C2C=C(CCC2C(=C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1=CC(=C(C(=C1C(=O)O)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80154318 | |
Record name | Cannabidiolic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80154318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1244-58-2 | |
Record name | Cannabidiolic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1244-58-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cannabidiolic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001244582 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cannabidiolic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80154318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CANNABIDIOLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FJX8O3OJCD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.